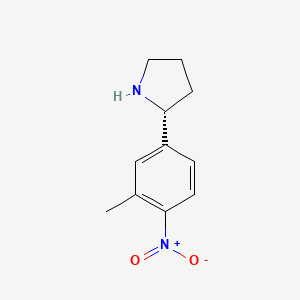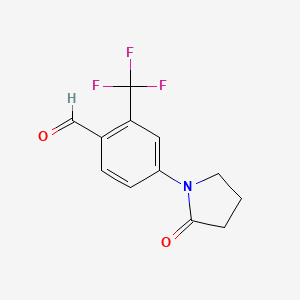![molecular formula C6H12N2 B13327106 6-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13327106.png)
6-Methyl-2,6-diazabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,6-diazabicyclo[320]heptane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within its bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.0]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2,6-diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated products.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-2,6-diazabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diazabicyclo[3.2.0]heptane: Lacks the methyl group at the 6-position.
6,6-Dimethyl-2,6-diazabicyclo[3.2.0]heptane: Contains an additional methyl group at the 6-position.
Uniqueness
6-Methyl-2,6-diazabicyclo[3.2.0]heptane is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
6-methyl-2,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-6(8)2-3-7-5/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
ZWONMHVYQRHJGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2C1CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


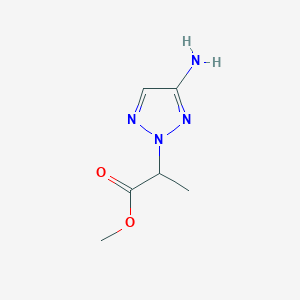
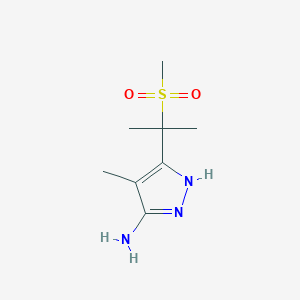
![3-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine](/img/structure/B13327044.png)
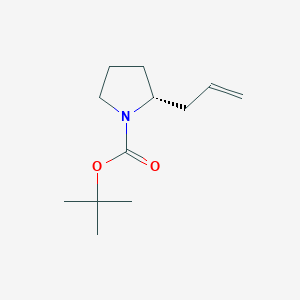
![Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13327062.png)
![5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13327063.png)
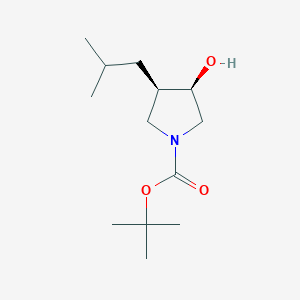
![2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13327070.png)
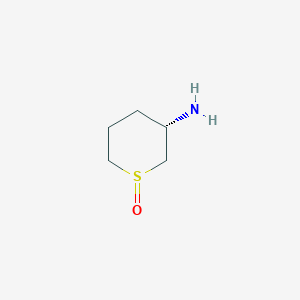

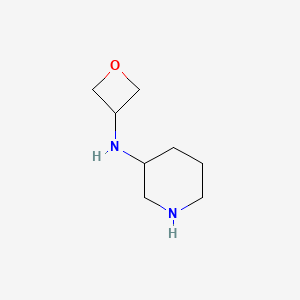
![tert-Butyl (R)-3-(4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13327086.png)
